3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
CAS No.: 65967-52-4
Cat. No.: VC3712686
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 65967-52-4 |
---|---|
Molecular Formula | C11H16O4 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 3,9-di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane |
Standard InChI | InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4H,5-8H2,1-2H3 |
Standard InChI Key | ZNCFMBOWBMPEAC-UHFFFAOYSA-N |
SMILES | CC=C1OCC2(CO1)COC(=CC)OC2 |
Canonical SMILES | CC=C1OCC2(CO1)COC(=CC)OC2 |
Introduction
Preparation Methods
The synthesis of DETOSU involves a rearrangement reaction starting from its precursor, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). This transformation is exothermic in nature and proceeds with complete conversion under appropriate conditions . For industrial-scale production, the rearrangement is typically conducted at elevated temperatures in the presence of suitable catalysts to enhance reaction efficiency.
Multiple methodologies have been developed for executing this rearrangement reaction, each with distinct advantages and limitations. One approach employs alkaline conditions, utilizing reagents such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine as catalysts . An alternative method involves photochemical activation, where UV irradiation in the presence of iron pentacarbonyl catalyst and triethylamine in boiling pentane facilitates the transformation . A third approach utilizes dichlorotris(triphenylphosphine)ruthenium(II) combined with sodium carbonate under bulk reaction conditions .
Table 1: Synthesis Methods for DETOSU
Method | Reaction Conditions | Catalyst System | Solvent Environment | Key Advantages |
---|---|---|---|---|
Alkaline Rearrangement | Basic medium | n-butyllithium or potassium tert-butoxide | Ethylenediamine | Efficient conversion under controlled conditions |
Photochemical Synthesis | UV irradiation | Iron pentacarbonyl | Pentane with triethylamine | Non-thermal activation pathway |
Transition Metal Catalysis | Variable temperature | Dichlorotris(triphenylphosphine)ruthenium(II) | Bulk with sodium carbonate | Potential for scale-up applications |
The purification of DETOSU presents significant challenges in the manufacturing process. After the initial rearrangement reaction and vacuum distillation, the crude product requires multiple recrystallization steps from pentane to achieve the purity levels necessary for its application as a monomer . This extensive purification process typically results in yields of approximately 50% pure product, representing a considerable limitation in the commercial production of this compound .
Physical and Chemical Properties
A significant characteristic of DETOSU is its relative instability under common environmental conditions. The compound undergoes rapid hydrolysis even when exposed to minimal traces of water, presenting challenges for handling in non-anhydrous environments . Additionally, DETOSU demonstrates a propensity for spontaneous isomerization during storage, converting back to the diallylacetal DVTOSU, which lacks the reactivity required for polymerization applications . This spontaneous isomerization necessitates careful storage conditions and timely utilization after synthesis.
Table 2: Physical and Chemical Properties of DETOSU
Property | Characteristic | Implications for Handling and Use |
---|---|---|
Physical State | Crystalline at room temperature; typically used as liquid | Requires consideration of phase state during processing |
Stability Profile | Relatively unstable | Necessitates anhydrous conditions and controlled storage |
Hydrolysis Susceptibility | Rapidly hydrolyzes with trace water | Demands stringent moisture exclusion during handling |
Isomerization Tendency | Spontaneously converts to DVTOSU during storage | Limits shelf-life and requires fresh preparation |
Reactivity | Highly reactive toward electrophilic agents | Enables polymerization but requires careful handling |
Polymerization Behavior | Strong tendency for cationic polymerization | Beneficial for intended applications but challenges storage |
Spectroscopic Marker | Intense IR absorption band at 1700 cm^-1 | Provides analytical method for monitoring conversion |
From a reactivity perspective, pure DETOSU demonstrates high reactivity toward electrophilic agents and exhibits a strong predisposition for cationic polymerization . This reactivity profile is essential for its applications in polymer chemistry but simultaneously presents challenges for long-term storage and handling. Spectroscopically, DETOSU is characterized by an intense infrared absorption band at 1700 cm^-1, which serves as a useful marker for monitoring conversion during synthesis and for verifying product purity .
Applications in Polymer Chemistry
The primary application of DETOSU lies in the field of polymer chemistry, specifically as a key monomer in the synthesis of biodegradable polyorthoesters. These specialized polymers form through polyaddition reactions between DETOSU and various α,ω-diols . The resulting polyorthoesters possess unique properties that make them particularly valuable for applications requiring controlled degradation profiles.
The molecular architecture of DETOSU, featuring two reactive ketene acetal groups, enables the formation of orthoester linkages when reacted with hydroxyl-containing compounds. These orthoester bonds are relatively stable under neutral conditions but undergo hydrolysis in acidic environments, providing a mechanism for controlled polymer degradation. This pH-sensitive degradation profile distinguishes polyorthoesters from many other biodegradable polymers and contributes to their specialized applications.
Table 3: Applications of DETOSU-based Polyorthoesters
Application Category | Specific Use Case | Advantages Provided | Mechanism of Action |
---|---|---|---|
Pharmaceutical Delivery Systems | Extended-release drug formulations | Controlled release kinetics | Surface erosion profile |
Biomedical Implants | Biodegradable medical devices | Predictable degradation timeline | Hydrolysis of orthoester linkages |
Tissue Engineering | Temporary scaffold materials | Support structure with controlled disappearance | Gradual surface erosion |
Agricultural Technologies | Controlled-release fertilizers and pesticides | Extended activity period | Environmental responsiveness |
In the pharmaceutical field, polyorthoesters derived from DETOSU serve as embedding media for active pharmaceutical ingredients in extended-release formulations . The key advantage of these polymer systems lies in their degradation mechanism. Unlike many biodegradable polymers that undergo bulk erosion (degrading throughout their volume simultaneously), polyorthoesters primarily degrade through surface erosion under physiological conditions . This surface-limited degradation pattern enables more predictable and controlled release rates of embedded therapeutic agents, making these materials highly valuable for precision medicine applications where dosing consistency is critical.
Reaction Mechanisms
The chemical reactivity of DETOSU centers on its ketene acetal functionality, which participates in various transformation pathways. The most significant reaction for practical applications is the polyaddition with diols, leading to the formation of polyorthoesters with defined structures and properties .
In the polyaddition mechanism, the nucleophilic hydroxyl groups of diol molecules attack the electrophilic carbon atoms of the ketene acetal groups in DETOSU. This reaction proceeds through a step-growth polymerization mechanism, with each step forming an orthoester linkage. The bifunctional nature of both DETOSU and the diol partners enables the creation of linear polymer chains with repeating orthoester units in the backbone structure.
Table 4: Key Reaction Mechanisms of DETOSU
Reaction Type | Mechanistic Pathway | Resulting Products | Significance in Applications |
---|---|---|---|
Polyaddition with Diols | Nucleophilic addition to ketene acetal | Polyorthoesters | Primary pathway for polymer formation |
Hydrolysis | Water-mediated cleavage of ketene acetal | Degradation products with ester and alcohol groups | Basis for biodegradability and drug release |
Spontaneous Isomerization | Rearrangement of double bond | DVTOSU (inactive form) | Challenge for storage stability |
Cationic Polymerization | Chain growth via cationic intermediates | Homopolymer structures | Alternative polymerization pathway |
The hydrolysis of DETOSU represents another crucial reaction mechanism that impacts both its stability during storage and the biodegradability of its derived polymers. Even minimal amounts of water can initiate hydrolysis of the ketene acetal groups, resulting in the formation of ester and alcohol functionalities . This sensitivity to hydrolysis presents challenges in handling and storing DETOSU but provides the beneficial biodegradability of the resulting polymers when applied in biological systems.
The spontaneous isomerization of DETOSU to its precursor DVTOSU constitutes an additional important reaction mechanism. This transformation involves the rearrangement of the ketene acetal functionality back to an allyl acetal structure, rendering the compound inactive for the desired polymerization reactions . Understanding and controlling the factors that influence this isomerization process is essential for maintaining the reactivity of DETOSU during storage and application.
Comparison with Related Compounds
DETOSU shares an important relationship with its precursor, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), as these compounds are structural isomers with distinct chemical properties and reactivity profiles. While DVTOSU serves as the synthetic precursor to DETOSU, the two compounds exhibit markedly different behaviors in polymerization reactions and other chemical transformations .
The structural difference between these compounds centers on the nature of their unsaturated groups. DVTOSU features vinyl (allyl acetal) functionalities, whereas DETOSU contains ethylidene (ketene acetal) groups. This subtle structural variation significantly impacts their reactivity profiles and suitability for polymer synthesis applications. While DETOSU readily participates in polyaddition reactions with diols to form polyorthoesters, DVTOSU remains inactive for this particular polymerization pathway .
Table 5: Comparison Between DETOSU and DVTOSU
Characteristic | DETOSU | DVTOSU | Significance of Difference |
---|---|---|---|
Functional Group Type | Ethylidene (ketene acetal) | Vinyl (allyl acetal) | Determines reactivity in polymerization |
Reactivity with Diols | Highly reactive | Essentially inactive | Defines usefulness in polyorthoester synthesis |
Chemical Stability | Relatively unstable | Comparatively more stable | Impacts storage requirements and handling |
Synthetic Relationship | Target compound | Precursor | Establishes manufacturing sequence |
IR Spectroscopic Feature | Strong band at 1700 cm^-1 | Different spectral profile | Provides analytical distinction |
Interestingly, the relationship between these compounds extends beyond the synthetic pathway. DETOSU exhibits a tendency to spontaneously isomerize back to DVTOSU during storage, establishing a bidirectional relationship between the compounds . This reversible relationship presents both challenges for maintaining DETOSU stability and opportunities for developing controlled synthesis strategies through manipulation of isomerization conditions.
The transformation from DVTOSU to DETOSU represents an exothermic rearrangement reaction that proceeds to completion under appropriate conditions . This conversion process forms the foundation of industrial DETOSU production and requires precise control of reaction parameters to achieve optimal yields and product purity.
Research Applications and Case Studies
Research on DETOSU has primarily concentrated on its role in developing sophisticated drug delivery systems through the formation of polyorthoesters with controlled degradation profiles. These investigations have explored various aspects, including polymer synthesis methodologies, material characterization, degradation mechanisms, and performance in controlled release applications for pharmaceutical compounds.
A significant research direction involves optimizing polyorthoester compositions to achieve tailored degradation rates and drug release profiles for specific therapeutic applications. By selecting particular diols for polymerization with DETOSU, researchers can modify the properties of the resulting polymers to address specific therapeutic requirements. For instance, incorporation of more hydrophobic diol components can reduce the hydrolysis rate, extending the drug release duration, while more hydrophilic elements can accelerate degradation for more rapid release profiles.
Table 6: Research Applications of DETOSU-Based Materials
Research Focus | Material System | Key Findings | Potential Clinical Applications |
---|---|---|---|
Degradation Kinetics | DETOSU polyorthoesters with varying diol compositions | Demonstrated surface erosion with minimal bulk degradation | Precision drug delivery systems |
Release Profile Optimization | DETOSU polymers with hydrophobic modifying segments | Achieved near zero-order release kinetics | Long-term therapeutic maintenance |
pH-Responsive Systems | DETOSU with acid-sensitive co-monomers | Enhanced degradation in acidic microenvironments | Targeted release in tumor tissues |
Biocompatibility Assessment | Various DETOSU-based formulations | Minimal inflammatory response in in vivo models | Implantable delivery platforms |
The application of DETOSU-based polyorthoesters extends to various therapeutic areas, including pain management, infection control, and oncology. In pain management applications, these polymers have been investigated for creating extended-release analgesic formulations that provide sustained relief while reducing dosing frequency. For infection control, localized antibiotic delivery systems based on DETOSU polymers can maintain therapeutic concentrations at infection sites while minimizing systemic exposure and associated side effects. In oncology research, these materials have been explored for targeted delivery of chemotherapeutic agents to tumor sites, potentially enhancing efficacy while reducing systemic toxicity.
Research Area | Objectives | Potential Impact on Field |
---|---|---|
Synthesis Optimization | Develop higher-yield, more efficient production methods | Enhanced commercial viability through reduced costs |
Stability Enhancement | Identify effective stabilizers to prevent isomerization | Extended shelf-life and improved reliability in applications |
Novel Copolymer Architectures | Design hybrid materials incorporating DETOSU segments | Expanded property profiles for specialized applications |
Smart Delivery Systems | Create responsive release systems with programmable profiles | Advancement of precision medicine capabilities |
Scale-Up Technologies | Develop improved manufacturing processes | Transition from laboratory to commercial production |
Future research directions for DETOSU may include the development of improved synthesis methods with higher yields and purity, investigation of stabilization techniques to prevent spontaneous isomerization during storage, exploration of new catalytic systems for more efficient polymerization, design of novel polyorthoester architectures with enhanced properties, and expansion of applications beyond drug delivery to other fields such as agricultural controlled release formulations and environmental remediation technologies.
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